n-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide: is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide typically involves the reaction of 3-fluoro-4-methylbenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The fluorine atom in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives. It serves as a model compound for investigating the structure-activity relationship (SAR) of fluorinated pyrrolidines .
Medicine: The compound has shown potential in the development of drugs targeting various diseases, including neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its therapeutic effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide
- N-(4-Methylbenzyl)pyrrolidine-2-carboxamide
- N-(3-Chloro-4-methylbenzyl)pyrrolidine-2-carboxamide
Comparison: N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide stands out due to the presence of both fluorine and methyl groups in the benzyl moiety. This unique combination enhances its pharmacokinetic properties, such as increased metabolic stability and improved bioavailability. Compared to its analogs, this compound exhibits superior binding affinity and selectivity towards its molecular targets, making it a more potent candidate for drug development .
Properties
Molecular Formula |
C13H17FN2O |
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Molecular Weight |
236.28 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H17FN2O/c1-9-4-5-10(7-11(9)14)8-16-13(17)12-3-2-6-15-12/h4-5,7,12,15H,2-3,6,8H2,1H3,(H,16,17) |
InChI Key |
JLPYDFONSCDECC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2CCCN2)F |
Origin of Product |
United States |
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